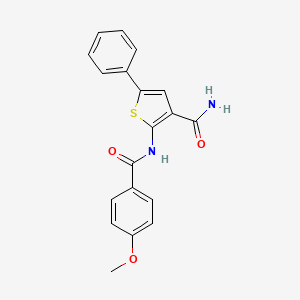

2-(4-メトキシベンザミド)-5-フェニルチオフェン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticoagulant Properties

One of the most notable applications of 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is its role as an inhibitor of factor Xa, an essential enzyme in the coagulation cascade. Research indicates that this compound exhibits significant inhibitory potency with an IC50 value that suggests potential use as an anticoagulant agent. This property is particularly relevant for therapeutic interventions in thromboembolic disorders.

Cancer Treatment

The compound has shown promise in modulating biological pathways relevant to cancer treatment. Specifically, it interacts with cereblon, a protein involved in the ubiquitin-proteasome system, which plays a crucial role in protein degradation pathways linked to tumorigenesis. This interaction could lead to novel therapeutic strategies against various malignancies.

Inhibition of Factor Xa

A study focused on the structure-activity relationship (SAR) of various derivatives of 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide demonstrated that modifications to the thiophene ring could significantly impact inhibitory potency against factor Xa. The findings indicated that specific substitutions could enhance binding affinity and selectivity, paving the way for developing more effective anticoagulant therapies.

Cancer Cell Line Studies

In vitro evaluations have been conducted using various human cancer cell lines to assess the anticancer activity of this compound. The results showed that derivatives of 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide exhibited significant cytotoxic effects against colorectal carcinoma cells, suggesting its potential as a chemotherapeutic agent.

作用機序

Target of Action

The primary target of 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide, also known as PG-530742 , is certain matrix metalloproteinases (MMPs) . These MMPs are implicated in the degradation of cartilage that occurs in osteoarthritis . By inhibiting these MMPs, PG-530742 potentially limits cartilage degradation and disease progression .

Mode of Action

PG-530742 selectively inhibits certain matrix metalloproteinases . In an independent research study, the drug-treated group showed decreased levels of MMP-2, -3, -9, and -13 . This inhibition of MMPs is the key interaction of the compound with its targets .

Result of Action

The primary result of PG-530742’s action is the potential limitation of cartilage degradation and disease progression in osteoarthritis . This is achieved through the selective inhibition of certain MMPs . Studies are currently assessing the efficacy and safety of PG-530742 in the treatment of mild to moderate knee osteoarthritis .

生物活性

2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and the mechanisms underlying its activity, drawing from diverse research sources.

Synthesis

The synthesis of 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves the coupling of 4-methoxybenzoyl chloride with 5-phenylthiophene-3-carboxylic acid derivatives. The reaction conditions often include the use of base catalysts and solvents that promote efficient amide bond formation.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives containing thiophene structures have been shown to inhibit cancer cell proliferation effectively.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide | HepG2 | 2.62 | Inhibition of CK2 enzyme |

| Related Thiophene Derivative | HeLa | 0.39 | Induction of apoptosis |

The compound's mechanism may involve the inhibition of specific kinases or the modulation of apoptotic pathways, leading to reduced viability in cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it has been reported to inhibit cathepsin K, a target for osteoporosis treatment. The structure-activity relationship (SAR) indicates that modifications on the thiophene ring can enhance binding affinity and inhibitory potency.

Case Studies

- In Vitro Studies : A study demonstrated that 2-(4-Methoxybenzamido)-5-phenylthiophene-3-carboxamide significantly reduced bone resorption in RAW264.7 cells, comparable to the standard MIV-711, indicating its potential as an anti-bone resorption agent .

- Molecular Docking : Molecular docking studies revealed that the compound binds effectively to the active site of target enzymes, suggesting a strong interaction that correlates with its biological activity .

Structure-Activity Relationships (SAR)

Research has indicated that the presence of the methoxy group at the para position on the benzamide moiety enhances the compound's biological activity by improving solubility and bioavailability. The electronic properties imparted by this substituent play a crucial role in modulating interaction with biological targets.

Comparative Analysis

Comparative studies with other thiophene derivatives show that variations in substituents can lead to significant differences in efficacy against cancer cell lines and enzyme inhibition profiles.

| Compound | Substituent | Activity Type | IC50 (μM) |

|---|---|---|---|

| Compound A | -OCH3 | Anticancer | 2.62 |

| Compound B | -F | Anticancer | 0.75 |

| Compound C | -Cl | Enzyme Inhibition (Cat K) | 0.18 |

特性

IUPAC Name |

2-[(4-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-14-9-7-13(8-10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPFZZWTRTWSTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。